N-(4-ethoxy-2-nitrophenyl)dodecanamide

Description

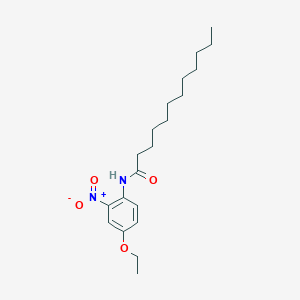

N-(4-ethoxy-2-nitrophenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12 alkyl chain) backbone linked to a 4-ethoxy-2-nitrophenyl group.

Properties

Molecular Formula |

C20H32N2O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)dodecanamide |

InChI |

InChI=1S/C20H32N2O4/c1-3-5-6-7-8-9-10-11-12-13-20(23)21-18-15-14-17(26-4-2)16-19(18)22(24)25/h14-16H,3-13H2,1-2H3,(H,21,23) |

InChI Key |

FZTPVUZARUFXGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ceramide Trafficking Inhibitors: HPA-12

Compound : (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12)

- Structure : Features a dodecanamide chain attached to a chiral 3-hydroxy-3-phenylpropyl group.

- Function : A potent ceramide trafficking inhibitor that blocks CERT-mediated ceramide transport, impacting lipid metabolism .

- Key Differences :

- HPA-12 lacks the nitro and ethoxy groups present in the target compound.

- Its stereochemistry (1R,3R configuration) is critical for biological activity, whereas the target compound’s planar aromatic nitro group may favor electrophilic interactions.

- Molecular Weight : ~417.62 g/mol (estimated), compared to ~375.47 g/mol for the target compound.

Cosmetic Surfactants: Lauramide Derivatives

Examples : Lauramide MEA (N-(2-hydroxyethyl)dodecanamide), Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide)

- Structure : Dodecanamide with polar hydroxyalkyl substituents.

- Function : Widely used as antistatic agents and viscosity controllers in cosmetics due to their amphiphilic properties .

- Lauramides prioritize solubility and mildness for topical use, whereas the nitro group in the target compound may limit biocompatibility.

Dimeric γ-AApeptides

Example: N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)dodecanamide)

- Structure : Dimeric dodecanamide with a phenylenebis(azanediyl) backbone and extended alkyl chains.

- Function : Designed as peptidomimetics for biomedical applications, leveraging their stability and modularity .

- Key Differences: The dimeric structure (MW ~815.69 g/mol) is significantly larger and more complex than the monomeric target compound. The phenylenebis(azanediyl) backbone enables hydrogen bonding, unlike the aromatic nitro group in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

- Electronic Effects : The nitro group in this compound likely enhances electrophilicity, making it more reactive than Lauramides or HPA-12. This could position it as a candidate for nitro-reduction studies or electrophilic aromatic substitution reactions .

- Biological Activity : Unlike HPA-12, which relies on stereochemistry for CERT inhibition, the target compound’s planar aromatic system may favor interactions with flat binding pockets or π-π stacking in proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.